

# A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzoic Acid Monohydrate

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## Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzoic acid  
monohydrate

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## Abstract

This technical guide provides a detailed overview of **2,4,6-Trihydroxybenzoic acid monohydrate**, a compound of significant interest in pharmaceutical research and organic synthesis. This document consolidates essential information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor. The content is structured to serve as a practical resource for professionals in pharmacology, oncology, and drug development, featuring tabulated data, step-by-step methodologies, and visual diagrams of key pathways and workflows.

## Physicochemical Properties

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid. The monohydrate is a white to light beige crystalline solid. Its chemical structure, characterized by a benzoic acid core with three hydroxyl groups at the 2, 4, and 6 positions, is fundamental to its distinct chemical and biological properties.

Table 1: Physicochemical Data for **2,4,6-Trihydroxybenzoic Acid Monohydrate** and Anhydrous Form

Property	Value (Monohydrate)	Value (Anhydrous)
CAS Number	71989-93-0[1][2][3][4][5]	83-30-7
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>6</sub> [1][2]	C <sub>7</sub> H <sub>6</sub> O <sub>5</sub>
Molecular Weight	188.13 g/mol [1][2][3]	170.12 g/mol
Appearance	White to light beige solid	Light beige solid
Melting Point	~205-210 °C (decomposes)[3]	~210 °C (decomposes)
Solubility	Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol.	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
pKa	Not specified	1.68 (at 25°C)
LogP (o/w)	Not specified	1.800 (estimated)

## Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of 2,4,6-Trihydroxybenzoic acid. While specific peak data is not readily available in a consolidated format, various spectroscopic data are available through specialized databases.

Table 2: Spectral Data for 2,4,6-Trihydroxybenzoic Acid

Technique	Data Availability and Reference
$^1\text{H}$ NMR	Spectra are available in chemical databases such as ChemicalBook.[1]
$^{13}\text{C}$ NMR	Spectra are available in chemical databases.
Infrared (IR)	The NIST WebBook provides the gas-phase IR spectrum.[3] Spectra are also available on ChemicalBook.[2]
UV-Vis	UV-Vis spectra are available in databases like SpectraBase.
Mass Spectrometry	Mass spectral data (electron ionization) is available on the NIST WebBook.[3]

## Experimental Protocols

### Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

The synthesis of 2,4,6-Trihydroxybenzoic acid is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of phloroglucinol.[2]

Materials:

- Phloroglucinol
- Potassium bicarbonate
- Deionized water
- Carbon dioxide (gas or dry ice)
- Concentrated hydrochloric acid
- Activated carbon

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, dissolve phloroglucinol (0.1 mol) and a molar excess of potassium bicarbonate (0.5 mol) in 200 mL of deionized water.<sup>[2]</sup>
- **Carboxylation:** Vigorously stir the solution while introducing a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, small pieces of dry ice can be periodically added to the reaction mixture.<sup>[2]</sup>
- **Reflux:** Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours.<sup>[2]</sup>
- **Work-up:** After the reaction period, cool the mixture to room temperature.<sup>[2]</sup>
- **Acidification:** Slowly and carefully add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), which will cause the product to precipitate.<sup>[2]</sup>
- **Isolation:** Cool the mixture in an ice bath to maximize the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.<sup>[2]</sup>
- **Purification:** For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon, and heat to boiling. Hot filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.<sup>[2]</sup>

## Quantification of 2,4,6-Trihydroxybenzoic Acid by HPLC-UV

This protocol outlines a general method for the quantification of 2,4,6-Trihydroxybenzoic acid in samples such as plant extracts.

Materials and Instrumentation:

- 2,4,6-Trihydroxybenzoic acid analytical standard
- HPLC-grade methanol and acetonitrile

- HPLC-grade water with 0.1% phosphoric acid
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- 0.22  $\mu$ m syringe filters

#### Procedure:

- Standard Preparation:
  - Stock Solution: Prepare a 1 mg/mL stock solution by accurately weighing 10 mg of 2,4,6-Trihydroxybenzoic acid standard and dissolving it in 10 mL of methanol.[6]
  - Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by diluting the stock solution with the mobile phase.[6]
- Sample Preparation (Plant Extract):
  - Extraction: Weigh 1 gram of powdered plant material and extract with a suitable solvent (e.g., 20 mL of 80% methanol in water) using sonication or maceration.
  - Clarification: Centrifuge the extract and filter the supernatant through a 0.22  $\mu$ m syringe filter before injection.
- HPLC Analysis:
  - Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of acidified water (0.1% phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[3]
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.[6]
  - Injection Volume: 20  $\mu$ L.[6]

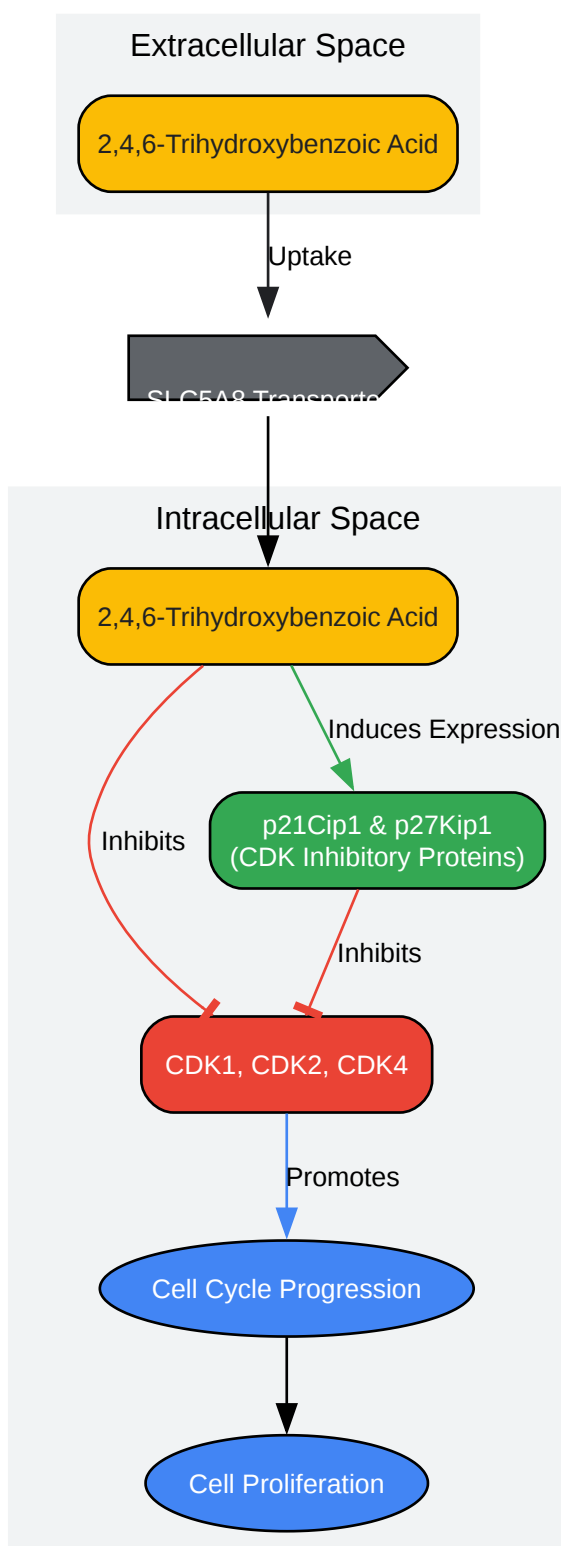
- Detection: Monitor the absorbance at the maximum wavelength for 2,4,6-Trihydroxybenzoic acid.
- Quantification:
  - Generate a calibration curve by plotting the peak area versus the concentration of the working standards.
  - Determine the concentration of 2,4,6-Trihydroxybenzoic acid in the sample by comparing its peak area to the calibration curve.

## Biological Activity and Signaling Pathway

2,4,6-Trihydroxybenzoic acid has been identified as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[\[1\]](#)

### Mechanism of Action:

- CDK Inhibition: In vitro studies have shown that 2,4,6-Trihydroxybenzoic acid can dose-dependently inhibit the activity of CDK1, CDK2, and CDK4.[\[1\]](#) This inhibition leads to cell cycle arrest and a reduction in the proliferation of cancer cells.[\[1\]](#)
- Upregulation of CDK Inhibitory Proteins: The compound has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1, further contributing to its anti-proliferative effects.[\[1\]](#)
- Cellular Uptake: The entry of 2,4,6-Trihydroxybenzoic acid into cells is facilitated by the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[\[1\]](#)

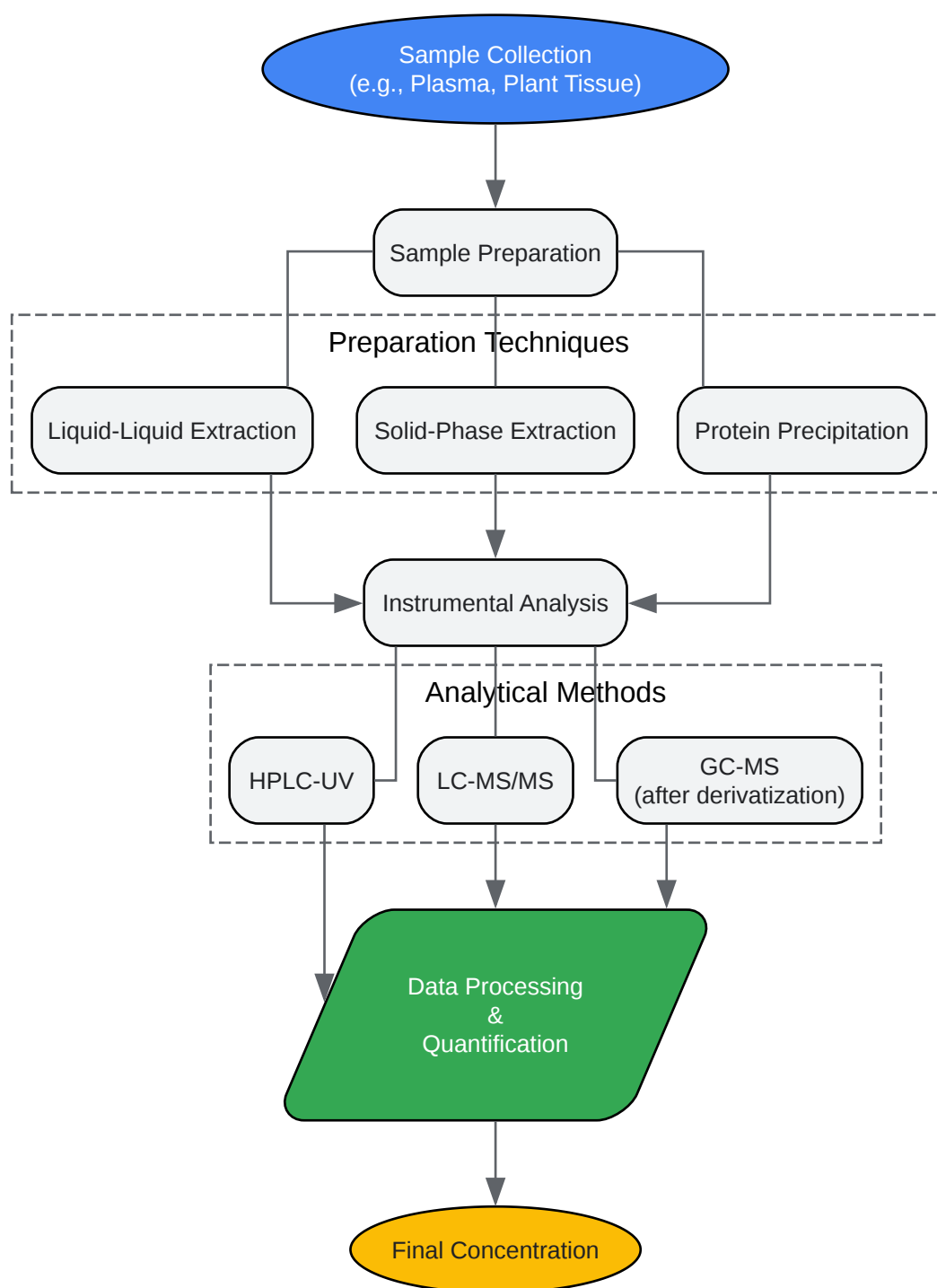


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Caption: Cellular uptake and mechanism of action of 2,4,6-Trihydroxybenzoic acid.

## Analytical Workflow

The reliable quantification of 2,4,6-Trihydroxybenzoic acid from complex matrices requires a systematic workflow encompassing sample preparation, chromatographic separation, and detection.





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Caption: General analytical workflow for the quantification of 2,4,6-Trihydroxybenzoic acid.

## Safety and Handling

**2,4,6-Trihydroxybenzoic acid monohydrate** should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[5]</sup>
- Precautionary Statements:
  - P261: Avoid breathing dust.
  - P280: Wear protective gloves and eye protection.<sup>[7]</sup>
  - P302 + P352: IF ON SKIN: Wash with plenty of water.<sup>[5]</sup>
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[5]</sup>
- Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses, and chemical-resistant gloves is recommended.<sup>[5]</sup>
- Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

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